molecular formula C10H9NO2S B13957217 3-(3-Methylphenyl)sulfonylprop-2-enenitrile

3-(3-Methylphenyl)sulfonylprop-2-enenitrile

Cat. No.: B13957217
M. Wt: 207.25 g/mol
InChI Key: KMJWIAQKSMWTEO-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)sulfonylprop-2-enenitrile is an organic compound with the molecular formula C10H9NO2S. It is a derivative of acrylonitrile, featuring a sulfonyl group attached to a 3-methylphenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methylphenyl)sulfonylprop-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)sulfonylprop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylphenyl)sulfonylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)sulfonylprop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophiles, while the nitrile group can participate in various chemical transformations. These interactions and transformations are crucial for its reactivity and applications in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylphenyl)sulfonylprop-2-enenitrile is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions compared to its isomers. This positional difference can lead to variations in chemical behavior and applications .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(3-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3

InChI Key

KMJWIAQKSMWTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C=CC#N

Origin of Product

United States

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